molecular formula C24H22FN3OS B2750260 N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922471-80-5

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2750260
CAS No.: 922471-80-5
M. Wt: 419.52
InChI Key: HWPKUKINCIYJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry. Benzothiazole derivatives are extensively investigated in scientific research for their diverse biological activities. Related compounds in this class have demonstrated significant potential in various assay models, including serving as potent urease inhibitors , which is a relevant target for anti-ulcer therapeutic development . Furthermore, structural analogs, specifically molecules containing an acetamide bridge, have been identified as inhibitors for specific enzyme classes. For instance, one closely related compound acts as a Cyclin-dependent kinase 2 (CDK2) inhibitor , a well-known target in oncology and cell cycle research . The specific mechanism of action for this compound is not fully elucidated and is a subject of ongoing research. Its molecular structure, which incorporates fluorinated benzothiazole and pyridine methyl moieties, is designed to interact with specific biological targets. Researchers value this compound for probing disease mechanisms and hit-to-lead optimization in drug discovery pipelines. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3OS/c1-16(2)19-7-5-17(6-8-19)12-23(29)28(15-18-4-3-11-26-14-18)24-27-21-10-9-20(25)13-22(21)30-24/h3-11,13-14,16H,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPKUKINCIYJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide (CAS Number: 922471-80-5) is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24_{24}H22_{22}FN3_{3}OS, with a molecular weight of 419.5 g/mol. The structure includes a fluorine atom on the benzothiazole ring and an isopropyl group on the phenyl moiety, which may influence its biological properties.

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications in the benzothiazole structure can enhance antibacterial effects, suggesting that this compound may also possess similar capabilities .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related benzothiazole derivatives. For example, certain compounds have shown inhibitory effects on T-cell proliferation with IC50_{50} values in the nanomolar range, indicating strong anticancer activity . Although specific data for this compound is limited, its structural analogs suggest a potential for similar efficacy.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Such inhibition is relevant for treating neurodegenerative diseases like Alzheimer's. Related studies have shown that certain benzothiazole derivatives can effectively inhibit these enzymes, implying that this compound may also exhibit this activity .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Target Protein Interaction : The compound may interact with specific proteins involved in bacterial survival or cancer cell proliferation.
  • Enzyme Inhibition : By inhibiting key enzymes, it could disrupt essential biochemical pathways in target organisms or cells.
  • Reactive Oxygen Species Scavenging : Some benzothiazole derivatives have demonstrated antioxidant properties, which could play a role in their protective effects against cellular damage.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the antibacterial activity of benzothiazole derivatives; showed significant inhibition against E. coli and S. aureus strains .
Study 2 Evaluated the anticancer properties of related compounds; demonstrated IC50_{50} values as low as 0.004 μM against T-cell proliferation .
Study 3 Assessed enzyme inhibition; found that certain derivatives effectively inhibited AChE and BChE, relevant for Alzheimer's treatment .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide. For example, derivatives that include thiazole and sulfonamide groups have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Hybrid Antimicrobials

A study synthesized various derivatives that combined thiazole with sulfonamide, revealing their effectiveness when used in conjunction with cell-penetrating peptides. The results indicated that certain compounds exhibited significant antibacterial activity, with zones of inhibition measured against strains such as E. coli and S. aureus .

CompoundConcentration (mM)Zone of Inhibition (mm)
Isopropyl Derivative810.5 (E. coli), 8 (S. aureus)
Other Variants7.58 (S. epidermidis), 7 (B. subtilis)

Antifungal Properties

The compound has also been investigated for its antifungal applications, particularly in controlling plant pathogens. The incorporation of the benzothiazole moiety has been linked to enhanced antifungal activity.

Case Study: Fungicidal Activity

Research has shown that compounds derived from benzothiazole are effective against Plasmopara viticola, a pathogen responsible for downy mildew in grapevines. These compounds work by inhibiting specific enzymes involved in the pathogen's lifecycle, thus providing a viable option for agricultural applications .

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

Case Study: Cholinesterase Inhibition

In vitro studies have indicated that derivatives of this compound exhibit significant inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's . The structure-activity relationship indicates that modifications to the benzothiazole moiety can enhance inhibitory potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound in various applications.

Key Findings:

  • The presence of the fluorine atom in the benzothiazole ring enhances lipophilicity and biological activity.
  • Substituents on the phenyl ring significantly affect the binding affinity to target enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name Benzothiazole Substituent Acetamide Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Source
Target Compound 6-Fluoro 4-Isopropylphenyl, Pyridin-3-ylmethyl ~437.5* Not reported Not reported -
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (20) 6-Methoxy Pyridin-3-ylmethyl ~381.4 Not reported Not reported (synthesized via Method D)
GB32 (N-(6-fluorobenzo[d]thiazol-2-yl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) 6-Fluoro 4-Methylbenzylidene-thiazolidinedione 427.47 274–275 HDAC8 inhibition (IC₅₀: 2.1 µM)
4a (2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) 6-Nitro 4-Fluorobenzylidene-thiazolidinedione 458.37 199–201 VEGFR-2 inhibition (IC₅₀: 0.89 µM)

*Calculated based on formula C₂₃H₂₁FN₃OS.

Key Observations :

Electron-Donating vs. Withdrawing Groups: The target’s 6-fluoro substituent (electron-withdrawing) contrasts with the 6-methoxy group in compound 20 (electron-donating). Fluorine enhances metabolic stability and membrane permeability compared to methoxy .

Biological Activity Correlations: Thiazolidinedione-containing analogs (e.g., GB32) show HDAC8 inhibition, attributed to the dioxothiazolidin-3-yl moiety’s metal-chelating properties . The absence of this group in the target compound suggests divergent mechanisms.

Physicochemical Properties :

  • The 4-isopropylphenyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~3.5) compared to GB32 (logP ~2.8). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Melting points for fluorinated analogs (e.g., GB32: 274–275°C) suggest high crystallinity, likely shared by the target compound .

Pharmacological Profiles of Related Compounds
  • Antimicrobial Activity: Compounds 47–50 (), bearing benzo[d]thiazole sulfonyl groups, exhibit gram-positive antibacterial and antifungal activity.
  • Anticonvulsant Activity :
    • N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides () show anticonvulsant effects via triazole-thioether linkages. The target’s lack of such groups may limit this activity .

Q & A

Basic: What are the recommended synthetic routes for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide?

Methodological Answer:
The synthesis of this compound can be approached via multi-step reactions involving:

  • Substitution reactions under alkaline conditions to introduce fluorobenzo[d]thiazol-2-yl groups (e.g., using 6-fluoro-2-aminobenzothiazole derivatives) .
  • Condensation reactions between intermediates (e.g., 4-isopropylphenylacetic acid derivatives) and pyridin-3-ylmethylamine, facilitated by coupling agents like EDCI or DCC .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product, as demonstrated in analogous acetamide syntheses .

Key Considerations:

  • Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., TEA) to improve yields .
  • Monitor reaction progress using TLC or HPLC to ensure completion of intermediate steps .

Basic: How to characterize the compound's purity and structural integrity?

Methodological Answer:
Characterization should include:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., fluorobenzo[d]thiazole proton shifts at δ 7.2–8.5 ppm) .
    • IR Spectroscopy to validate amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
  • Elemental Analysis (EA): Compare experimental vs. calculated C, H, N, S, and F percentages to confirm stoichiometry .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion) .

Quality Control:

  • Use HPLC (>95% purity threshold) with a C18 column and acetonitrile/water mobile phase .

Advanced: How to design experiments to assess kinase inhibition potential?

Methodological Answer:

  • Enzyme Assays:
    • Use recombinant CK1 or Src kinases in in vitro assays with ATP-analogues (e.g., ADP-Glo™) to measure inhibition IC₅₀ values .
    • Include positive controls (e.g., KX2-391 for Src inhibition) .
  • Cellular Studies:
    • Test cytotoxicity in colon cancer cell lines (e.g., HCT-116) using MTT assays at 1–100 µM concentrations .
    • Perform Western blotting to evaluate downstream phosphorylation targets (e.g., β-catenin for CK1 inhibition) .

Data Interpretation:

  • Compare dose-response curves to establish potency and selectivity against off-target kinases .

Advanced: What computational approaches optimize reaction conditions for synthesis?

Methodological Answer:

  • Reaction Path Search:
    • Use quantum chemical calculations (e.g., DFT with Gaussian 16) to model transition states and intermediates for key steps (e.g., condensation) .
  • Machine Learning (ML):
    • Train ML models on reaction databases to predict optimal solvents, catalysts, and temperatures (e.g., ICReDD’s workflow for experimental condition prioritization) .
  • Molecular Dynamics (MD):
    • Simulate solvent effects on reaction kinetics to identify ideal polar aprotic solvents (e.g., DMF vs. THF) .

Validation:

  • Cross-reference computational predictions with small-scale experimental trials (<1 mmol) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Systematic Variability Analysis:
    • Compare assay conditions (e.g., ATP concentrations, cell passage numbers) that may alter IC₅₀ values .
  • Structural Modifications:
    • Synthesize analogs with substitutions (e.g., 4-trifluoromethyl vs. 4-isopropylphenyl) to isolate SAR trends .
  • Meta-Analysis:
    • Aggregate data from kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target effects influencing discrepancies .

Case Study:

  • In CK1 inhibitor studies, substituents on the pyrimidin-2-ylthio group significantly altered selectivity; adjust substituents to clarify bioactivity .

Advanced: Strategies for SAR studies focusing on the fluorobenzo[d]thiazol-2-yl group

Methodological Answer:

  • Core Modifications:
    • Replace fluorine with Cl, Br, or CF₃ to study electronic effects on kinase binding .
    • Test benzo[d]thiazole vs. thieno[3,2-d]pyrimidine cores to evaluate ring size impact .
  • Functional Group Additions:
    • Introduce morpholinoethoxy or pyridylmethoxy groups to enhance solubility and binding affinity .
  • Pharmacophore Mapping:
    • Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase hinge regions) .

Validation:

  • Correlate computational binding scores with experimental IC₅₀ values to refine SAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.